Ethyl 2-(4-amino-1h-indol-1-yl)acetate
Overview
Description
Ethyl 2-(4-amino-1h-indol-1-yl)acetate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Mechanism of Action
Target of Action
Ethyl 2-(4-aminoindol-1-yl)acetate, an indole derivative, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities . They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors . For example, they can influence the pathways involved in inflammation, cancer, HIV, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase activities .
Result of Action
The molecular and cellular effects of Ethyl 2-(4-aminoindol-1-yl)acetate’s action depend on the specific receptors it interacts with and the biological pathways it affects. For example, its antiviral activity could result from inhibiting viral replication .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-aminoindol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. This interaction suggests that Ethyl 2-(4-aminoindol-1-yl)acetate may influence serotonin levels in the body. Additionally, it has been observed to bind with certain receptors in the central nervous system, indicating its potential role in modulating neurotransmitter activity .
Cellular Effects
Ethyl 2-(4-aminoindol-1-yl)acetate has notable effects on various types of cells and cellular processes. In neuronal cells, it has been shown to influence cell signaling pathways, particularly those involving serotonin and dopamine. This compound can modulate gene expression related to neurotransmitter synthesis and release, thereby affecting cellular metabolism and function. In cancer cells, Ethyl 2-(4-aminoindol-1-yl)acetate has demonstrated potential anti-proliferative effects, suggesting its role in inhibiting cell growth and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of Ethyl 2-(4-aminoindol-1-yl)acetate involves its binding interactions with specific biomolecules. It acts as an agonist for certain serotonin receptors, leading to the activation of downstream signaling pathways. This activation can result in changes in gene expression, particularly those genes involved in neurotransmitter synthesis and release. Additionally, Ethyl 2-(4-aminoindol-1-yl)acetate has been found to inhibit the activity of monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters, thereby increasing their availability in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(4-aminoindol-1-yl)acetate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that Ethyl 2-(4-aminoindol-1-yl)acetate can have sustained effects on cellular function, particularly in terms of modulating neurotransmitter levels and influencing cell signaling pathways. These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Ethyl 2-(4-aminoindol-1-yl)acetate vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter activity and improve cognitive function. At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the beneficial effects plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
Ethyl 2-(4-aminoindol-1-yl)acetate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic reactions involving cytochrome P450 enzymes. These reactions lead to the formation of various metabolites, some of which retain biological activity. The compound also influences metabolic flux, particularly in pathways related to neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, Ethyl 2-(4-aminoindol-1-yl)acetate is transported and distributed through specific transporters and binding proteins. It has been observed to interact with serotonin transporters, facilitating its uptake into neuronal cells. Additionally, the compound can bind to plasma proteins, which aids in its distribution throughout the body. Its localization and accumulation in specific tissues, such as the brain and liver, are influenced by these interactions .
Subcellular Localization
The subcellular localization of Ethyl 2-(4-aminoindol-1-yl)acetate plays a crucial role in its activity and function. The compound is predominantly localized in the mitochondria of neuronal cells, where it influences mitochondrial function and energy metabolism. Targeting signals and post-translational modifications direct Ethyl 2-(4-aminoindol-1-yl)acetate to specific compartments within the cell, ensuring its proper function and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-amino-1h-indol-1-yl)acetate typically involves the reaction of indole derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-1h-indol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-ethanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-amino-1h-indol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Tryptophan: An essential amino acid that contains an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
Ethyl 2-(4-amino-1h-indol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and amino substitution make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
ethyl 2-(4-aminoindol-1-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)8-14-7-6-9-10(13)4-3-5-11(9)14/h3-7H,2,8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREPGVSNWVLZNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C(C=CC=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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